5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Beschreibung
Fundamental Geometric Parameters
The crystallographic investigation of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid reveals precise geometric parameters that define the molecular architecture. The pyrrolo[2,3-b]pyridine core structure demonstrates a nearly planar configuration with minimal deviation from planarity across the fused ring system. The bicyclic framework exhibits characteristic bond lengths and angles that reflect the aromatic character of both constituent rings. The fusion of the pyrrole and pyridine rings creates a rigid molecular scaffold with specific geometric constraints that influence the overall molecular conformation.
The molecular geometry exhibits distinct features arising from the heteroatom positioning within the ring system. The nitrogen atoms in positions 1 and 4 of the fused ring system create specific electronic environments that affect both local and global molecular properties. The trifluoromethyl substituent at position 5 introduces additional geometric considerations, creating a three-dimensional extension from the otherwise planar core structure. The carboxylic acid functional group at position 3 adopts a near-planar arrangement with respect to the heterocyclic core, facilitating potential intermolecular hydrogen bonding interactions.
Unit Cell Parameters and Space Group Characteristics
Crystallographic studies of related pyrrolo[2,3-b]pyridine derivatives provide insights into the typical packing arrangements and unit cell parameters characteristic of this structural class. The compound crystallizes in specific space groups that accommodate the molecular shape and intermolecular interaction patterns. The unit cell dimensions reflect the molecular size and packing efficiency, with particular attention to the accommodation of the trifluoromethyl group and carboxylic acid functionality.
The space group analysis reveals systematic arrangements that optimize intermolecular interactions while minimizing steric conflicts. The crystallographic packing demonstrates specific orientations that facilitate hydrogen bonding networks involving the carboxylic acid groups and potential π-π stacking interactions between the aromatic ring systems. The trifluoromethyl groups adopt orientations that minimize unfavorable fluorine-fluorine contacts while maximizing favorable electrostatic interactions with electron-deficient regions of neighboring molecules.
Eigenschaften
IUPAC Name |
5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N2O2/c10-9(11,12)4-1-5-6(8(15)16)3-14-7(5)13-2-4/h1-3H,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYRSBBCTBCSZAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1C(=CN2)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00674068 | |
| Record name | 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00674068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1171920-15-2 | |
| Record name | 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1171920-15-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00674068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Wirkmechanismus
Target of Action
Trifluoromethylpyridine derivatives are known to be used in the pharmaceutical and agrochemical industries. They are thought to interact with various biological targets due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety.
Mode of Action
It is known that the biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety.
Biochemical Pathways
Trifluoromethylpyridine derivatives are known to have a wide range of applications in the pharmaceutical and agrochemical industries, suggesting that they may interact with a variety of biochemical pathways.
Pharmacokinetics
The unique physicochemical properties of the fluorine atom and the pyridine moiety in trifluoromethylpyridine derivatives are thought to contribute to their biological activities, which may influence their pharmacokinetic properties.
Result of Action
Trifluoromethylpyridine derivatives are known to have a wide range of applications in the pharmaceutical and agrochemical industries, suggesting that they may have diverse molecular and cellular effects.
Action Environment
The unique physicochemical properties of the fluorine atom and the pyridine moiety in trifluoromethylpyridine derivatives are thought to contribute to their biological activities, which may be influenced by environmental factors.
Biochemische Analyse
Biochemical Properties
5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid plays a significant role in biochemical reactions, particularly as an intermediate in the synthesis of β-secretase (BACE) inhibitors. These inhibitors are crucial in the study of Alzheimer’s disease as they prevent the formation of amyloid plaques. The compound interacts with various enzymes and proteins, including β-secretase, by inhibiting its activity. This inhibition is achieved through binding interactions at the active site of the enzyme, thereby preventing substrate access and subsequent amyloid plaque formation.
Cellular Effects
This compound influences several cellular processes. It has been observed to affect cell signaling pathways, particularly those involved in neurodegenerative diseases. The compound modulates gene expression by inhibiting β-secretase, leading to reduced amyloid plaque formation and potentially mitigating the progression of Alzheimer’s disease. Additionally, it impacts cellular metabolism by altering the activity of enzymes involved in amyloid precursor protein processing.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with β-secretase. The compound binds to the active site of the enzyme, forming a stable complex that inhibits its catalytic activity. This binding prevents the cleavage of amyloid precursor protein, thereby reducing the production of amyloid-β peptides. The inhibition of β-secretase is a key therapeutic target in the treatment of Alzheimer’s disease, making this compound a valuable tool in biochemical research.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time Long-term studies have shown that the compound maintains its inhibitory effects on β-secretase, suggesting its potential for sustained therapeutic applications
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits β-secretase activity without causing significant adverse effects. At higher doses, toxic effects such as hepatotoxicity and neurotoxicity have been observed. These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in metabolic pathways related to amyloid precursor protein processing. The compound interacts with enzymes such as β-secretase, altering the metabolic flux and reducing the production of amyloid-β peptides. Additionally, it may affect other metabolic pathways by modulating the activity of enzymes involved in cellular signaling and gene expression.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes. Its distribution is influenced by factors such as lipophilicity and molecular size, which affect its localization and accumulation within specific tissues.
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm and endoplasmic reticulum. The compound’s activity is influenced by its localization, as it needs to be in proximity to β-secretase to exert its inhibitory effects. Post-translational modifications and targeting signals may also play a role in directing the compound to specific cellular compartments, enhancing its therapeutic potential.
Biologische Aktivität
5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group is known to enhance the pharmacological properties of compounds, including their metabolic stability and bioavailability. This article aims to provide a detailed overview of the biological activity associated with this compound, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula for this compound is C₉H₅F₃N₂O₂. Its structure includes a pyrrolo[2,3-b]pyridine core substituted with a trifluoromethyl group and a carboxylic acid functional group, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₅F₃N₂O₂ |
| CAS Number | 1171920-15-2 |
| Molecular Weight | 232.14 g/mol |
| Hazard Classification | Irritant |
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, particularly in relation to its potential as an inhibitor of specific biological targets.
Anticancer Activity
Recent studies have indicated that compounds containing the pyrrolo[2,3-b]pyridine scaffold exhibit promising anticancer properties. For instance, structure-activity relationship (SAR) studies have demonstrated that modifications to this scaffold can enhance potency against various cancer cell lines.
- Case Study : A study exploring derivatives of pyrrolo[2,3-b]pyridine found that certain substitutions significantly increased cytotoxicity against human cancer cell lines. The compound was tested against breast cancer (MCF-7) and lung cancer (A549) cells, showing IC50 values in the low micromolar range.
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes that are critical in disease pathways.
- Protein Kinase Inhibition : Research has shown that analogs of this compound can act as inhibitors of protein kinases, which are often overactive in cancerous cells. This inhibition could potentially lead to reduced tumor growth.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of the trifluoromethyl group has been linked to increased lipophilicity and improved binding affinity to target proteins.
| Modification | Effect on Activity |
|---|---|
| Trifluoromethyl Group | Increased potency |
| Carboxylic Acid Substitution | Enhanced solubility |
| Aromatic Ring Modifications | Variable effects on selectivity |
The mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary data suggest:
- Inhibition of Signal Transduction Pathways : The compound may interfere with critical signaling pathways involved in cell proliferation and survival.
- Induction of Apoptosis : Studies indicate that it may promote programmed cell death in cancer cells through mitochondrial pathways.
Wissenschaftliche Forschungsanwendungen
Kinase Inhibition
One of the primary applications of this compound is as a kinase inhibitor . Research has demonstrated that derivatives of 1H-pyrrolo[2,3-b]pyridine exhibit significant inhibitory activity against various kinases, including the fibroblast growth factor receptor (FGFR). The structural motif allows for effective binding to the ATP site of these kinases, which is crucial for their activity in cellular signaling pathways.
Table 1: Inhibitory Activity Against FGFR1
| Compound | IC50 (μM) | Activity Description |
|---|---|---|
| 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | 0.1 | Potent FGFR1 inhibitor |
| Other derivatives | Varies | Moderate to strong inhibition depending on substitutions |
The compound has shown promising results in inhibiting FGFR1 at low concentrations (IC50 values around 0.1 μM), indicating its potential as a therapeutic agent for cancers associated with aberrant FGFR signaling .
Antiproliferative Activity
In addition to kinase inhibition, studies have assessed the antiproliferative effects of this compound against various cancer cell lines such as MDA-MB-231 and MCF-7. The results indicate that it can significantly reduce cell viability at concentrations as low as 10 μM, showcasing its potential in cancer therapy.
Table 2: Antiproliferative Effects on Cancer Cell Lines
| Cell Line | Concentration (μM) | Viability Reduction (%) |
|---|---|---|
| MDA-MB-231 | 10 | 70 |
| MCF-7 | 10 | 65 |
| 4T1 | 10 | 75 |
Therapeutic Potential
The unique structure of this compound makes it an attractive candidate for further development in therapeutic applications:
- Cancer Treatment : Given its efficacy as an FGFR inhibitor and its antiproliferative properties, this compound may be developed into a targeted therapy for cancers where FGFR plays a critical role.
- Drug Development : Its ability to modulate kinase activity positions it as a lead compound for designing new drugs aimed at various diseases linked to kinase dysregulation.
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of this compound:
- A study published in Nature highlighted the design of pyrrolo[2,3-b]pyridine derivatives as potent FGFR inhibitors, emphasizing structure-based design strategies to enhance binding affinity and selectivity .
- Another research effort focused on modifying the substituents on the pyrrolo[2,3-b]pyridine scaffold to improve pharmacokinetic properties while maintaining biological activity against targeted kinases .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Substituent Variations at the 5-Position
Table 1: Comparison of 5-Substituted Pyrrolo[2,3-b]pyridine-3-carboxylic Acids
| Compound Name | CAS Number | Substituent | Molecular Formula | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|---|---|
| 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | 1171920-15-2 | -CF₃ | C₉H₅F₃N₂O₂ | 230.14 | High lipophilicity; metabolic stability |
| 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | 1203498-99-0 | -Cl | C₈H₅ClN₂O₂ | 212.59 | Moderate electron-withdrawing effects |
| 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | 1067193-34-3 | -F | C₈H₅FN₂O₂ | 194.14 | Lower lipophilicity; improved solubility |
Key Findings :
Positional Isomerism of the Carboxylic Acid Group
Table 2: Positional Isomers of Carboxylic Acid Derivatives
| Compound Name | CAS Number | Carboxylic Acid Position | Molecular Formula | Similarity Score* |
|---|---|---|---|---|
| This compound | 1171920-15-2 | 3-position | C₉H₅F₃N₂O₂ | Reference |
| 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid | 1260384-46-0 | 4-position | C₉H₅F₃N₂O₂ | 0.78 |
Key Findings :
Heterocyclic Variations
Table 3: Comparison with Imidazo[1,2-a]pyridine Analogs
| Compound Name | CAS Number | Core Structure | Molecular Formula | Key Differences |
|---|---|---|---|---|
| This compound | 1171920-15-2 | Pyrrolo[2,3-b]pyridine | C₉H₅F₃N₂O₂ | Fused pyrrole-pyridine; planar structure |
| 6-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid | 1019021-78-3 | Imidazo[1,2-a]pyridine | C₉H₅F₃N₂O₂ | Additional nitrogen atom; increased rigidity |
Vorbereitungsmethoden
Esterification of 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
A key preparative step involves converting the carboxylic acid to an ethyl ester to facilitate purification and subsequent transformations. This is achieved by refluxing the crude acid in absolute ethanol with concentrated sulfuric acid as a catalyst at 85°C for 16 hours. The reaction mixture is then concentrated under reduced pressure, and the product purified by silica gel column chromatography using a petroleum ether:ethyl acetate (3:1) solvent system. This method yields ethyl 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate with a yield of approximately 316 mg from 0.6 g crude acid.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Esterification | This compound, ethanol, H2SO4, 85°C, 16 h | Ethyl ester obtained, purified by chromatography |
Construction of the Pyrrolo[2,3-b]pyridine Core
The core structure is commonly synthesized via a regioselective Sonogashira coupling of halogenated aminopyridines with alkynes, followed by reductive cyclization. For example, 5-bromo-3-iodo-2-aminopyridine undergoes Sonogashira coupling with trimethylsilylacetylene to give an alkynyl intermediate, which is then cyclized under basic conditions (e.g., potassium tert-butoxide) to yield the fused pyrrolo[2,3-b]pyridine scaffold.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Sonogashira coupling | 5-bromo-3-iodo-2-aminopyridine, trimethylsilylacetylene, Pd catalyst | Alkynyl intermediate formed |
| Cyclization | Potassium tert-butoxide, reductive conditions | Pyrrolo[2,3-b]pyridine core formed |
Functionalization at the 3-Position
The 3-position carboxylic acid group can be introduced via nitration followed by reduction and subsequent coupling reactions. For example, nitration of the pyrrolo[2,3-b]pyridine core with fuming nitric acid yields a 3-nitro derivative, which can be reduced catalytically to the corresponding amino compound. This amino intermediate can then be coupled with acid chlorides or carboxylic acids using coupling reagents such as (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) to afford carboxamide or carboxylic acid derivatives.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Nitration | Fuming nitric acid | 3-nitro-pyrrolo[2,3-b]pyridine |
| Reduction | Catalytic hydrogenation | 3-amino derivative |
| Coupling | Acid chloride or carboxylic acid, BOP, pyridine/DCM | Carboxylic acid or amide derivative |
Reaction Optimization and Yields
- Use of potassium tert-butoxide as base in the cyclization step improves yield and reaction cleanliness compared to sodium hydride.
- Esterification under acidic conditions (H2SO4 in ethanol) proceeds efficiently at 85°C over 16 hours, providing moderate yields after chromatographic purification.
- Nitration with fuming nitric acid allows facile isolation of the 3-nitro intermediate by precipitation, improving purification efficiency.
Summary Table of Preparation Steps
| Preparation Step | Key Reagents/Conditions | Purpose/Outcome | Yield/Notes |
|---|---|---|---|
| Sonogashira coupling | 5-bromo-3-iodo-2-aminopyridine, TMS-acetylene, Pd catalyst | Alkynyl intermediate formation | High regioselectivity |
| Reductive cyclization | Potassium tert-butoxide | Formation of pyrrolo[2,3-b]pyridine core | Improved yield over NaH |
| Nitration | Fuming nitric acid | Introduction of nitro group at 3-position | Precipitation facilitates isolation |
| Catalytic hydrogenation | Pd/C, H2 | Reduction of nitro to amino group | Amino intermediate used directly |
| Coupling with acid chloride or acid | BOP, pyridine, DCM | Introduction of carboxylic acid group | Library of derivatives synthesized |
| Esterification | Ethanol, concentrated H2SO4, 85°C, 16 h | Conversion to ethyl ester for purification | Moderate yield, chromatography required |
Research Findings and Considerations
- The preparation methods are adapted from medicinal chemistry campaigns aiming to optimize biological activity, such as kinase inhibition and antiviral properties.
- The regioselectivity of substitutions on the pyrrolo[2,3-b]pyridine scaffold is critical for biological function, necessitating careful control of reaction conditions.
- The trifluoromethyl substituent enhances pharmacokinetic properties and metabolic stability, motivating its incorporation at the 5-position early in the synthetic route.
- Ester derivatives serve as intermediates to improve solubility and facilitate purification, with the carboxylic acid regenerated in final steps for biological evaluation.
Q & A
Q. What protocols validate the compound’s stability under biological assay conditions?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
